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An Objective Comparison of GLPG3970 and Other Salt-Inducible Kinase (SIK) Inhibitors for
Researchers

Salt-inducible kinases (SIKs) have emerged as a promising therapeutic target for a range of
autoimmune and inflammatory diseases due to their role in modulating immune responses.[1]
[2] This guide provides a comparative analysis of GLPG3970, a clinical-stage SIK inhibitor,
against other known SIK inhibitors, focusing on efficacy, mechanism of action, and supporting
experimental data.

Introduction to SIKs and GLPG3970

The SIK family, a part of the AMP-activated protein kinase (AMPK) family, consists of three
isoforms: SIK1, SIK2, and SIK3.[1][3] These kinases are key regulators of inflammation.[1]
Inhibition of SIKs can lead to a dual immunomodulatory effect: the suppression of pro-
inflammatory cytokines (like TNF-a, IL-6, and IL-12) and the enhancement of anti-inflammatory
cytokines such as IL-10.[2][4][5] This dual action makes SIK inhibitors a compelling therapeutic
strategy for various immune-mediated conditions.[6]

GLPG3970 is a first-in-class, orally administered small molecule that selectively inhibits SIK2
and SIK3 with a lower potency for SIK1.[3][7] This selectivity profile is designed to retain the
desired anti-inflammatory effects on the immune system while potentially offering a better
safety profile by avoiding significant impact on the cardiovascular system, where SIK1 plays a
more critical role.[3]
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Comparative Efficacy: In Vitro Potency

The efficacy of a kinase inhibitor is initially determined by its potency in inhibiting the target
enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of this
potency. GLPG3970 demonstrates potent inhibition of SIK2 and SIK3 with significant selectivity
over SIK1.

Compound SIK1 IC50 (nM)  SIK2 IC50 (nM)  SIK3 IC50 (nM)  Reference
GLPG3970 282.8 7.8 3.8 [3]
GLPG3312 2.0 0.7 0.6 [3]
HG-9-91-01 250 67 430 [3]
ARN-3236 21.6 <1 6.6 [3]
YKL-05-099 10 40 30 [3]
MRIA9 55 48 22 [3]
SK-124 6.5 0.4 1.2 [3]
JRD-SIK1/2i-4 3.1 1.9 70 [3]

SIK Signaling Pathway and Mechanism of Inhibition

SIK inhibitors exert their effect by blocking the phosphorylation of downstream targets. A key
mechanism involves the CREB-regulated transcription coactivators (CRTCs). In immune cells,
SIKs phosphorylate CRTCS3, retaining it in the cytoplasm. Inhibition of SIKs allows
dephosphorylated CRTC3 to translocate to the nucleus, where it coactivates transcription
factors like CREB, leading to increased expression of anti-inflammatory genes such as IL-10.
Concurrently, SIK inhibition interferes with the NF-kB pathway, reducing the transcription of pro-
inflammatory cytokines.[6]
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Caption: SIK inhibitors like GLPG3970 block SIK2/3, leading to CRTC3 nuclear translocation
and increased IL-10 transcription, while also inhibiting the pro-inflammatory NF-kB pathway.

Clinical Efficacy of GLPG3970

GLPG3970 has been evaluated in several clinical trials for inflammatory diseases. The results

have been mixed, showing promising signals in some indications but failing to meet primary

endpoints in others.[5][8]

o Key Efficacy
Indication Study Phase T Outcome Reference
Finding
4 of 13 patients
on GLPG3970
achieved PASI Statistically
o Phase 1b 50 response at significant
Psoriasis ) [51181[9]
(CALOSOMA) Week 6, improvement
compared to 0 observed.
on placebo
(p=0.002).
Positive signals Did not translate
on objective to a significant
Ulcerative Colitis  Phase 2a (SEA measures difference from (5176]
((S]e3) TURTLE) (endoscopy, placebo on the
histology, fecal total Mayo Clinic
calprotectin). Score at Week 6.
No differentiation
) from placebo on Did not meet
Rheumatoid . .
Phase 2a the change from primary efficacy [51[8]

Arthritis (RA)

baseline DAS28
(CRP) response.

endpoints.

Following these results, Galapagos has indicated a shift in focus towards earlier-stage SIK

inhibitors with improved pharmacological properties.[9][10]

Preclinical In Vivo Efficacy
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Preclinical studies in animal models provide crucial evidence for a drug's therapeutic potential.
GLPG3970 has demonstrated efficacy in murine models of arthritis.[11]

o Collagen-Induced Arthritis (CIA) Model: GLPG3970 treatment reduced the clinical score, with
the highest dose showing effects comparable to an anti-TNF agent. This correlated with
reduced joint erosion (Larsen score) and lower levels of anti-collagen type-Il antibodies.[11]

e |L-23-Induced Psoriatic Arthritis (PsA) Model: Treatment with GLPG3970 decreased the
clinical score, osteophyte formation, and levels of pro-inflammatory mediators.[11]

These preclinical findings supported the progression of GLPG3970 into clinical trials for
arthritis.[11]

Experimental Protocols and Workflows

Detailed methodologies are critical for the replication and validation of scientific findings. Below
are outlines of key experimental protocols used to evaluate SIK inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the IC50 value of a compound against a specific kinase.

Reagents: Recombinant SIK enzyme, ATP, a suitable peptide substrate, and the test inhibitor
(e.g., GLPG3970).

e Procedure: The SIK enzyme is incubated with varying concentrations of the inhibitor. The
kinase reaction is initiated by adding ATP and the substrate.

o Detection: After a set incubation period, the amount of phosphorylated substrate is
quantified. This is often done using methods like radiometric assays (33P-ATP) or
fluorescence-based detection.

e Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor
concentration, and the IC50 value is calculated from the resulting dose-response curve.

LPS-Stimulated Whole Blood Assay
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This experiment assesses the compound's effect on cytokine production in a more
physiologically relevant ex vivo system.

o Sample Collection: Fresh human whole blood is collected from healthy donors.

o Treatment: Aliquots of blood are pre-incubated with different concentrations of the SIK
inhibitor or a vehicle control.

« Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to stimulate an
inflammatory response, mimicking bacterial infection.

¢ Incubation: The samples are incubated for a specified time (e.g., 24 hours) to allow for
cytokine production.

e Quantification: Plasma is separated, and the concentrations of pro-inflammatory (TNF-a) and
anti-inflammatory (IL-10) cytokines are measured using methods like ELISA or multiplex
bead arrays. GLPG3970 demonstrated a dose-dependent reduction of TNF-a and an
increase in IL-10 in this assay.[11]

Workflow for In Vivo Arthritis Model

The following diagram illustrates a typical workflow for evaluating a drug candidate in a
collagen-induced arthritis (CIA) mouse model.
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Caption: Workflow for evaluating GLPG3970 in a mouse model of collagen-induced arthritis
(CIA).

Conclusion

GLPG3970 is a potent and selective dual SIK2/SIK3 inhibitor that has demonstrated a clear
biological effect consistent with its proposed mechanism of action in both preclinical models
and early clinical trials.[8][11] While it showed statistically significant efficacy in a Phase 1b
psoriasis study, it did not meet the primary endpoints in Phase 2a trials for ulcerative colitis and
rheumatoid arthritis, highlighting the challenge of translating preclinical and early clinical
signals into robust efficacy in larger studies.[5][8] The data gathered from the GLPG3970
program provides valuable validation for SIK inhibition as a therapeutic concept.[5] Future
research within the "Toledo" program will focus on next-generation SIK inhibitors with
potentially improved pharmacological profiles to fully exploit this novel mode of action for
treating a broad range of inflammatory conditions.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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